molecular formula C13H12BrNO2 B3173473 5-Bromo-2-(3-methoxyphenoxy)aniline CAS No. 946786-74-9

5-Bromo-2-(3-methoxyphenoxy)aniline

Cat. No.: B3173473
CAS No.: 946786-74-9
M. Wt: 294.14 g/mol
InChI Key: FPXRWOYASKOHRI-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-methoxyphenoxy)aniline is an organic compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.14 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenoxy group attached to an aniline core. It is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Bromo-2-(3-methoxyphenoxy)aniline typically involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . One common synthetic route is as follows:

    Nitration: The starting material, dimethyl terephthalate, undergoes nitration to introduce a nitro group.

    Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.

    Hydrogenation: The nitro group is reduced to an amine group through hydrogenation.

    Esterification: The carboxylic acid is esterified to form an ester.

    Bromination: The ester undergoes bromination to introduce a bromine atom.

    Diazotization: Finally, the ester is diazotized to form this compound.

Chemical Reactions Analysis

5-Bromo-2-(3-methoxyphenoxy)aniline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and reducing agents like hydrogen gas.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-methoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

5-Bromo-2-(3-methoxyphenoxy)aniline can be compared with other similar compounds, such as:

    5-Bromo-2-(4-methoxyphenoxy)aniline: Similar structure but with the methoxy group in a different position.

    5-Bromo-2-(3-ethoxyphenoxy)aniline: Similar structure but with an ethoxy group instead of a methoxy group.

    5-Chloro-2-(3-methoxyphenoxy)aniline: Similar structure but with a chlorine atom instead of a bromine atom.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the variations in their substituents .

Properties

IUPAC Name

5-bromo-2-(3-methoxyphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-10-3-2-4-11(8-10)17-13-6-5-9(14)7-12(13)15/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXRWOYASKOHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279927
Record name 5-Bromo-2-(3-methoxyphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946786-74-9
Record name 5-Bromo-2-(3-methoxyphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946786-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(3-methoxyphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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